

The chemical structure and properties of Vinyl-L-NIO hydrochloride

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Compound of Interest

Compound Name: Vinyl-L-NIO hydrochloride

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An In-depth Technical Guide to Vinyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl-L-NIO hydrochloride, also known as N⁵-(1-imino-3-butenyl)-L-ornithine monohydrochloride, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). [1] Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). While NO is essential for normal physiological functions, its overproduction by nNOS has been implicated in various neuropathological conditions. This makes the selective inhibition of nNOS a promising therapeutic strategy. **Vinyl-L-NIO hydrochloride** has emerged as a valuable research tool for investigating the roles of nNOS in health and disease due to its high potency and selectivity. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of **Vinyl-L-NIO hydrochloride**.

Chemical Structure and Properties

Vinyl-L-NIO hydrochloride is a synthetic L-ornithine derivative. Its chemical structure is characterized by the presence of a vinyl group in the imino-butenyl side chain, which is crucial for its mechanism of action.

Table 1: Chemical and Physical Properties of **Vinyl-L-NIO Hydrochloride**

Property	Value	Reference
Chemical Name	N ⁵ -(1-imino-3-butenyl)-L-ornithine, monohydrochloride	[2]
Alternate Names	L-VNIO (hydrochloride)	[2]
CAS Number	728944-69-2	[2]
Molecular Formula	C ₉ H ₁₇ N ₃ O ₂ · HCl	[2]
Molecular Weight	235.71 g/mol	[2]
Purity	≥95%	[2]
Appearance	A film	[1]
Solubility	DMF: 60 mg/ml, DMSO: 50 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml	[3]
Storage	Store at -20°C	

Mechanism of Action

Vinyl-L-NIO hydrochloride is a mechanism-based, irreversible inhibitor of nNOS.[3] Its inhibitory action involves a two-step process:

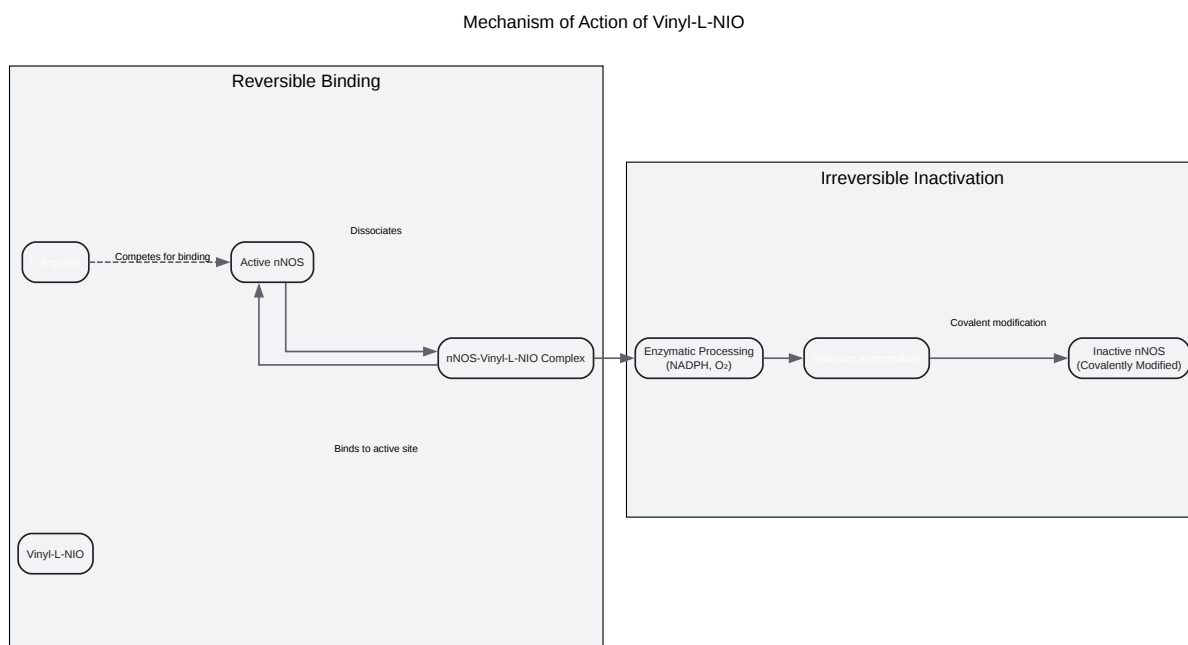
- **Reversible Binding:** Initially, **Vinyl-L-NIO hydrochloride** binds to the active site of nNOS in a reversible manner, competing with the natural substrate, L-arginine.
- **Irreversible Inactivation:** In the presence of the necessary cofactors, NADPH and O₂, the enzyme processes the vinyl group of the inhibitor. This leads to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. This inactivation is time-dependent and irreversible.

The selectivity of **Vinyl-L-NIO hydrochloride** for nNOS over the other isoforms is a key feature.

Table 2: Inhibitory Activity of **Vinyl-L-NIO Hydrochloride** against NOS Isoforms

Parameter	nNOS	eNOS	iNOS	Reference
K _i (Initial Inhibition)	100 nM	12 μM	60 μM	[3]
K _i (Inactivation)	90 nM	-	-	[3]
k _{inact}	0.078 min ⁻¹	-	Not inactivated	[3]

As the data indicates, **Vinyl-L-NIO hydrochloride** is significantly more potent in inhibiting nNOS compared to eNOS and iNOS.



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Mechanism of **Vinyl-L-NIO hydrochloride** action.

Experimental Protocols

Synthesis of Vinyl-L-NIO Hydrochloride

A detailed, step-by-step synthesis protocol for **Vinyl-L-NIO hydrochloride** is described by Babu and Griffith (1998). The synthesis is a multi-step process that is beyond the scope of this guide to reproduce in full detail. Researchers are advised to consult the original publication for the precise methodology. The general workflow is as follows:

General Synthesis Workflow



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Simplified synthesis workflow.

In Vitro nNOS Inhibition Assay

The inhibitory activity of **Vinyl-L-NIO hydrochloride** on nNOS can be determined by monitoring the conversion of L-arginine to L-citrulline.

Materials:

- Purified nNOS enzyme
- **Vinyl-L-NIO hydrochloride**
- L-[³H]arginine

- NADPH
- Calmodulin
- CaCl_2
- Tetrahydrobiopterin (BH_4)
- HEPES buffer
- Dowex AG 50W-X8 resin
- Scintillation cocktail

Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl_2 , calmodulin, and BH_4 .
- **Enzyme and Inhibitor Incubation:** Pre-incubate the purified nNOS enzyme with varying concentrations of **Vinyl-L-NIO hydrochloride** for a defined period at 37°C .
- **Initiation of Reaction:** Start the reaction by adding L- $[\text{}^3\text{H}]$ arginine to the pre-incubated mixture.
- **Reaction Termination:** After a specific time, terminate the reaction by adding a stop buffer containing EDTA.
- **Separation of L-citrulline:** Apply the reaction mixture to a Dowex AG 50W-X8 resin column to separate the unreacted L- $[\text{}^3\text{H}]$ arginine from the product, L- $[\text{}^3\text{H}]$ citrulline.
- **Quantification:** Elute the L- $[\text{}^3\text{H}]$ citrulline and quantify the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition at each concentration of **Vinyl-L-NIO hydrochloride** and determine the K_i and $k_{\text{ina}_{\text{ct}}}$ values.

In Vivo Inhibition of LPS-Induced Fever in Rats

This protocol is adapted from Soszynski and Chelminiak (2007).[4]

Animals:

- Male Wistar rats

Materials:

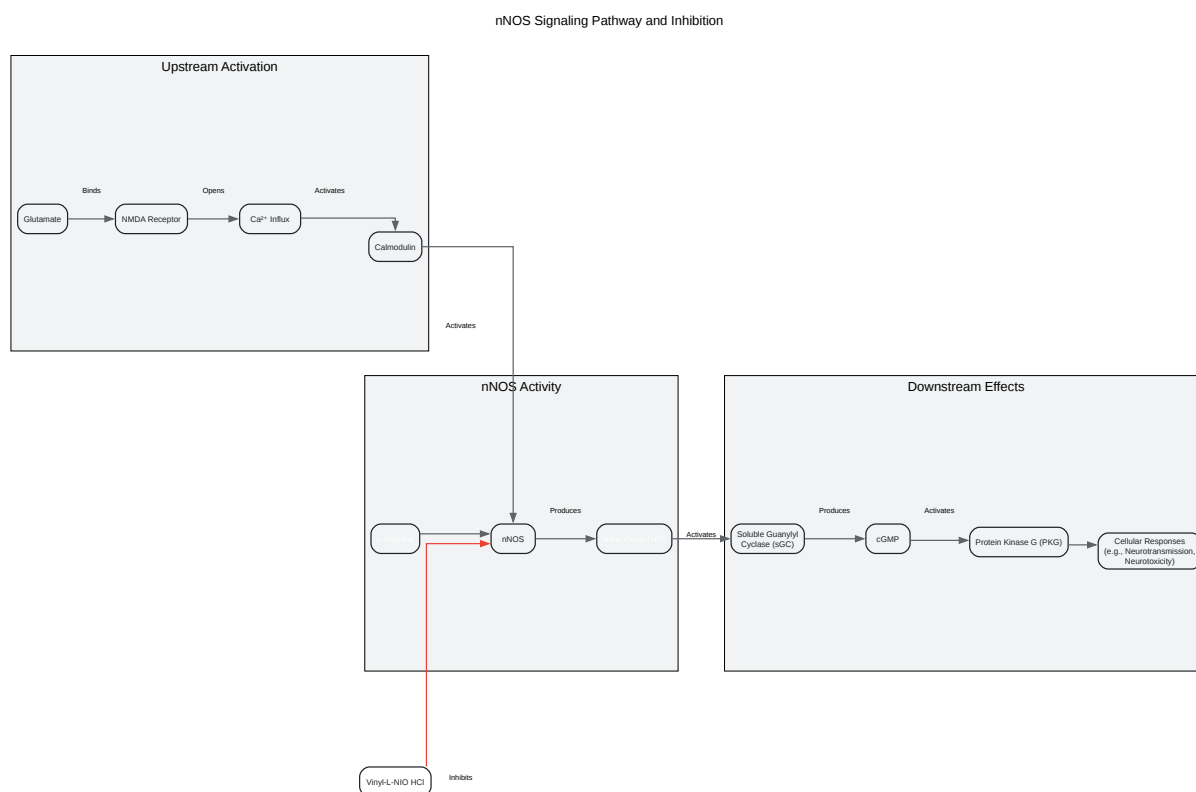
- **Vinyl-L-NIO hydrochloride**
- Lipopolysaccharide (LPS) from E. coli
- Sterile, pyrogen-free saline
- Equipment for intracerebroventricular (i.c.v.) injection
- Temperature monitoring system (e.g., biotelemetry)

Protocol:

- **Animal Preparation:** Acclimate the rats to the experimental conditions. For i.c.v. administration, surgically implant a guide cannula into the lateral cerebral ventricle.
- **Drug Administration:** Dissolve **Vinyl-L-NIO hydrochloride** in sterile saline. Administer a dose of 10 μ g/rat via i.c.v. injection.[4]
- **Induction of Fever:** Immediately following the administration of **Vinyl-L-NIO hydrochloride**, inject LPS intraperitoneally at a dose of 50 μ g/kg.[4]
- **Temperature Monitoring:** Continuously monitor the core body temperature of the rats for several hours post-injection.
- **Data Analysis:** Compare the febrile response in rats treated with **Vinyl-L-NIO hydrochloride** to a control group that received a vehicle. The fever index can be calculated to quantify the overall febrile response.

Signaling Pathway

Vinyl-L-NIO hydrochloride exerts its effects by inhibiting nNOS, which is a key enzyme in the nitric oxide signaling pathway. In neuronal cells, nNOS is often associated with the NMDA receptor through the postsynaptic density protein 95 (PSD-95). Activation of the NMDA receptor leads to an influx of Ca^{2+} , which in turn activates calmodulin and subsequently nNOS to produce NO.



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nNOS signaling and its inhibition by Vinyl-L-NIO.

Conclusion

Vinyl-L-NIO hydrochloride is a powerful and selective tool for the study of nNOS. Its mechanism-based irreversible inhibition provides a sustained effect, making it suitable for both in vitro and in vivo investigations. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of the multifaceted roles of nitric oxide in the nervous system and

beyond. Further research into the therapeutic potential of selective nNOS inhibitors like **Vinyl-L-NIO hydrochloride** is warranted for a variety of neurological disorders.

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